N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide
Description
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound that features a dibenzofuran core. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Properties
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-30-22-13-16(14-23(31-5-2)24(22)32-6-3)25(29)28-26(34)27-17-11-12-19-18-9-7-8-10-20(18)33-21(19)15-17/h7-15H,4-6H2,1-3H3,(H2,27,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUCYYOPWBPAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives through O-arylation reactions of substituted phenols, followed by cyclization of diaryl ethers . The reaction conditions often include the use of metal complex catalysis. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings. Common reagents used in these reactions include butyl lithium for lithiation and succinic anhydride for Friedel-Crafts reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby modulating cellular processes.
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide can be compared with other similar compounds, such as:
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide: Another derivative with different substituents on the benzamide moiety.
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide: Similar in structure but with an ethyl group instead of triethoxy groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
